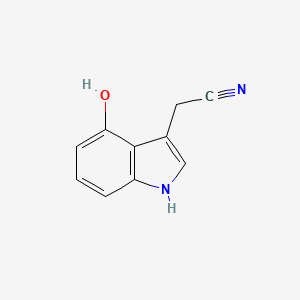

4-ヒドロキシ-1H-インドール-3-アセトニトリル

説明

4-Hydroxy-1H-indole-3-acetonitrile is an indole derivative with a molecular formula of C10H9N2O . It is an important intermediate in the synthesis of various indole-containing compounds such as indoleacetic acid (IAA), which is a plant hormone that regulates the growth and development of plants. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cells .

Synthesis Analysis

The synthesis of indole derivatives, including 4-Hydroxy-1H-indole-3-acetonitrile, has been a subject of research due to their significant role in natural products and drugs . The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a related compound, was commenced from the Sonogashira reaction .Molecular Structure Analysis

The molecular formula of 4-Hydroxy-1H-indole-3-acetonitrile is C10H8N2O . Its average mass is 172.183 Da and its monoisotopic mass is 172.063660 Da .Chemical Reactions Analysis

Indole derivatives, including 4-Hydroxy-1H-indole-3-acetonitrile, are important types of molecules and natural products that play a main role in cell biology . They have been used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis

The average mass of 4-Hydroxy-1H-indole-3-acetonitrile is 172.183 Da and its monoisotopic mass is 172.063660 Da .科学的研究の応用

医薬品合成と製薬

4-ヒドロキシ-1H-インドール-3-アセトニトリルは、様々な医薬品化合物の合成に使用される汎用性の高い材料です。 その特性は、特定の癌細胞の増殖を阻害することが判明しているため、抗癌剤の開発に適しています .

有機化学研究

この化合物は、反応機構や合成プロセスの研究の基盤を提供することで、有機化学の進歩に貢献しています.

トリプトファンジオキシゲナーゼ阻害剤

これは、潜在的な抗癌免疫調節剤であるトリプトファンジオキシゲナーゼ阻害剤の前駆体として役立ちます .

ヒストン脱アセチル化酵素阻害剤

4-ヒドロキシ-1H-インドール-3-アセトニトリルは、遺伝子発現と癌治療に役割を果たすヒストン脱アセチル化酵素阻害剤としての可能性が研究されています .

キナーゼ阻害剤

この化合物は、癌を含む様々な疾患の治療において重要な潜在的なキナーゼ阻害剤として有望です .

Kv7/KCNQカリウムチャネル活性化剤

神経疾患の治療における意味合いを持つKv7/KCNQカリウムチャネル活性化剤として作用する可能性も探られています .

キネシン特異的MKLP-2阻害剤

研究は、癌治療に有益となる可能性のあるキネシン特異的MKLP-2阻害剤としての使用を示しています .

8. ポジトロン断層法(PET)癌イメージング剤 最後に、4-ヒドロキシ-1H-インドール-3-アセトニトリルは、PET癌イメージング剤の開発に使用され、癌の診断と管理を支援する可能性があります .

作用機序

Target of Action

Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that indole derivatives can interact with their targets, leading to various biological activities . The compound’s highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule . This suggests that the compound may interact with its targets through charge transfer mechanisms .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .

将来の方向性

4-Hydroxy-1H-indole-3-acetonitrile is a versatile material extensively used in scientific research. Its unique properties make it suitable for applications in drug synthesis, pharmaceuticals, and organic chemistry studies, contributing to advancements in various scientific fields. The investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are areas of ongoing research .

特性

IUPAC Name |

2-(4-hydroxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBSUCOEZMIDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460445 | |

| Record name | 1H-Indole-3-acetonitrile, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118573-52-7 | |

| Record name | 4-Hydroxy-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118573-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-acetonitrile, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxy-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-1H-indole-3-acetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[{[3-ethyl-5-(2-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(propyl)amino]-2-hexanol](/img/structure/B1650507.png)

![N-(cyclohexylmethyl)-1-{3-[(2-methylbenzoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B1650508.png)

![2-methyl-N~1~-{[3-methyl-5-(4-methylpiperazino)-1-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-propylbenzamide](/img/structure/B1650509.png)

![N~1~-{[3-ethyl-1-(4-fluorophenyl)-5-phenoxy-1H-pyrazol-4-yl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1650511.png)

![N-[3-(1,3-dithiolan-2-yl)phenyl]spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxamide](/img/structure/B1650516.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B1650518.png)

![N~1~-{[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-isobutyl-1-cyclopropanecarboxamide](/img/structure/B1650519.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B1650521.png)

![N-(3-propylsulfanylpropyl)-4-(triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B1650522.png)

![N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4',3':4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1650523.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-6-(pyrrolidin-1-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B1650525.png)

![2-[2,4-dioxo-3-{4-[2-oxo-2-(propylamino)ethyl]phenyl}-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B1650527.png)

![N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-5-chloro-1H-indole-2-carboxamide](/img/structure/B1650528.png)